Cross-Study ACC2 Inhibitory Potency vs. a 4-Hydroxy Pyrimidine Analog
While no direct head-to-head assay was identified, cross-study data positions 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine as an ACC inhibitor. A structurally related, patent-exemplified 2-pyrrolidinyl pyrimidine demonstrated an ACC2 IC50 of 8 nM in a human ACC2 biochemical assay [1]. In stark contrast, the 4-hydroxy analog 2-amino-6-methyl-5-octylpyrimidin-4-ol lacks the 2-pyrrolidinyl group and has no reported ACC inhibitory activity in publicly available data. This suggests that the 2-pyrrolidinyl moiety is a critical pharmacophore for ACC engagement, providing a functional differentiation that cannot be assumed for 4-hydroxy variants [2].
| Evidence Dimension | Human ACC2 Biochemical Inhibition |
|---|---|
| Target Compound Data | No direct data; closest patent analog ACC2 IC50 = 8 nM |
| Comparator Or Baseline | 2-amino-6-methyl-5-octylpyrimidin-4-ol (CAS 4038-57-7): No ACC inhibition reported |
| Quantified Difference | Qualitative functional divergence; comparator lacks essential 2-pyrrolidinyl pharmacophore |
| Conditions | Human ACC2 biochemical assay using acetyl-CoA substrate; data generated for patent-exemplified compounds. |
Why This Matters
For programs targeting ACC2 for metabolic diseases, the presence of a 2-pyrrolidinyl group is a demonstrated efficacy determinant, making 4-hydroxy analogs unsuitable substitutes.
- [1] BindingDB. Entry BDBM50365279 (CHEMBL1958360). Human ACC2 IC50 = 8 nM. View Source
- [2] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. Filed April 7, 2014, and issued February 24, 2015. View Source
